Cyclopropanesulfinyl chloride

Vue d'ensemble

Description

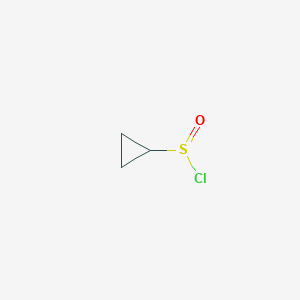

Cyclopropanesulfinyl chloride is an organosulfur compound with the molecular formula C3H5ClO2S. It is a colorless to pale yellow liquid that is sensitive to moisture. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various sulfonamide derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclopropanesulfinyl chloride can be synthesized through the reaction of cyclopropylmagnesium bromide with sulfur dioxide, followed by chlorination. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The compound is usually stored under refrigerated conditions to maintain its stability.

Analyse Des Réactions Chimiques

Types of Reactions: Cyclopropanesulfinyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles to form sulfonamide derivatives.

Oxidation Reactions: It can be oxidized to form sulfonic acids.

Reduction Reactions: It can be reduced to form sulfinic acids.

Common Reagents and Conditions:

Substitution: Common nucleophiles include amines and alcohols. The reactions are typically carried out in the presence of a base such as pyridine.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents such as lithium aluminum hydride are employed.

Major Products:

Sulfonamide Derivatives: Formed through substitution reactions.

Sulfonic Acids: Formed through oxidation reactions.

Sulfinic Acids: Formed through reduction reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

Building Blocks for Drug Synthesis

Cyclopropanesulfinyl chloride serves as a versatile building block in the synthesis of biologically active compounds. It is frequently used to create sulfonamides, which are important therapeutic agents with diverse biological functions. For instance, this compound has been utilized in the synthesis of inhibitors for tumor necrosis factor-alpha converting enzyme (TACE), demonstrating selectivity over matrix metalloproteinases (MMPs) .

Case Study: TACE Inhibitors

A study reported the synthesis of cyclopropanesulfonamide derivatives from this compound that exhibited significant potency against TACE, a target in inflammatory diseases. The selectivity of these compounds suggests potential for further development as anti-inflammatory agents.

Organic Synthesis

Reactivity and Functionalization

The unique reactivity of this compound allows it to participate in various organic transformations. It can react with nucleophiles such as amines to form sulfonamides efficiently. For example, reactions with ammonia in tetrahydrofuran have been documented to yield cyclopropyl sulfonamides with high efficiency .

Table 1: Reaction Conditions and Yields

| Reaction Type | Solvent | Yield (%) | Notes |

|---|---|---|---|

| Reaction with Ammonia | Tetrahydrofuran | 100 | High selectivity observed |

| Reaction with Ammonia | Dioxane | 74 | Moderate yield |

Antimicrobial Properties

Research indicates that sulfonamide derivatives derived from this compound exhibit antimicrobial activity. A series of synthesized compounds were screened against various bacterial and fungal strains, showing comparable or superior activity to established antibiotics .

Case Study: Antimicrobial Screening

In vitro studies demonstrated that certain sulfonamide derivatives displayed significant inhibition against mycobacterial strains. This suggests potential applications in treating infections caused by resistant pathogens.

Enzyme Inhibition Studies

This compound and its derivatives have been evaluated for their ability to inhibit specific enzymes involved in disease processes. For instance, compounds derived from this chlorinated sulfonamide have shown promise as inhibitors of dimethylarginine dimethylamino hydrolase (DDAH), which is linked to cardiovascular diseases .

Table 2: Enzyme Inhibition Activity

| Compound | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| Cyclopropyl Sulfonamide | DDAH | <10 | First known inhibitors |

| Cyclopropyl Sulfonamide | Arginine Deiminase (ADI) | <50 | Potential therapeutic target |

Mécanisme D'action

The mechanism of action of cyclopropanesulfinyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with biological targets such as enzymes, inhibiting their activity. The molecular pathways involved depend on the specific structure of the sulfonamide derivative formed.

Comparaison Avec Des Composés Similaires

Cyclopropanesulfonyl Chloride: Similar in structure but differs in reactivity and applications.

Methanesulfonyl Chloride: A simpler sulfonyl chloride with different reactivity and uses.

Trifluoromethanesulfonyl Chloride: Known for its strong electron-withdrawing properties and different applications.

Uniqueness: Cyclopropanesulfinyl chloride is unique due to its cyclopropyl group, which imparts distinct reactivity and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules that require specific structural features.

Activité Biologique

Cyclopropanesulfinyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article aims to explore the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a derivative of cyclopropane, characterized by the presence of a sulfinyl chloride functional group. The three-membered cyclopropane ring introduces significant strain, which can enhance the reactivity of the molecule. This feature is particularly valuable in drug design and synthesis, as it allows for the development of potent biological agents.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Cyclopropane derivatives have been shown to inhibit various enzymes. For instance, the inhibition of aldehyde dehydrogenase (ALDH) has been reported, where the interaction between the cyclopropane and enzyme thiol groups leads to enzyme modification and activity loss .

- Electrophilic Properties : The electrophilic nature of sulfinyl chlorides allows them to participate in nucleophilic substitution reactions, which can lead to the formation of biologically active sulfonamides . This property is exploited in synthesizing compounds that exhibit anti-inflammatory and anticancer activities.

- Conformational Effects : The unique conformation provided by the cyclopropane ring can influence binding affinities to biological targets, enhancing potency against specific receptors or enzymes .

Biological Activities

This compound exhibits a range of biological activities:

- Antitumor Activity : Compounds containing cyclopropane rings have shown promise in cancer therapy. Studies indicate that certain derivatives can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Antiviral Properties : Research has highlighted the potential of cyclopropane derivatives in combating viral infections by inhibiting viral replication processes .

- Neurochemical Effects : Some studies suggest that this compound may interact with neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of ALDH by a cyclopropanesulfinyl derivative. The results demonstrated that the compound could effectively reduce enzyme activity by forming a covalent bond with the enzyme's active site, leading to significant reductions in aldehyde metabolism in vitro .

Case Study 2: Antitumor Activity

In another study, a series of cyclopropane derivatives were synthesized and tested for their antitumor efficacy against various cancer cell lines. One derivative exhibited IC50 values in the low micromolar range, indicating potent activity against breast cancer cells. The mechanism was linked to induced apoptosis through caspase activation pathways .

Research Findings

Recent research has focused on optimizing the synthesis and biological evaluation of this compound derivatives:

| Compound | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | ALDH Inhibition | 5.2 | |

| Compound B | Antitumor | 3.5 | |

| Compound C | Antiviral | 10.0 |

These findings underscore the diverse pharmacological potential of this compound and its derivatives.

Propriétés

IUPAC Name |

cyclopropanesulfinyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClOS/c4-6(5)3-1-2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIPMEXSSYTVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139631-61-1 | |

| Record name | cyclopropanesulfinyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.